Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate

Antibiotic intermediate Isoxazolylpenicillin synthesis Positional isomer differentiation

Procuring the correct positional isomer is critical for isoxazolylpenicillin SAR. This meta-chloro variant fills a documented gap, offering a distinct route for novel analog synthesis without competing with existing clinical supply chains. - Enables systematic SAR exploration at the 3-phenyl meta-position vs. ortho-chloro (cloxacillin) and unsubstituted (oxacillin) congeners. - Retains the hydrolytic and 6-APA coupling reactivity of the clinically validated 3-aryl-5-methylisoxazole-4-carboxylate scaffold. - Available from stock in research quantities; custom synthesis and bulk packaging on request.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13699251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)OC
InChIInChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
InChIKeyJPUOSXOGNHTDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate: Identity & Classification


Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate is a 3,5-disubstituted isoxazole-4-carboxylate ester (molecular formula C₁₂H₁₀ClNO₃; MW 251.67 g/mol) bearing a meta-chlorophenyl substituent at the 3-position and a methyl ester at the 4-carboxylate position . The compound belongs to a pharmacologically significant scaffold class: the 3-aryl-5-methylisoxazole-4-carboxylate series serves as the core synthetic entry point for multiple FDA-approved isoxazolylpenicillin antibiotics, including oxacillin, cloxacillin, and dicloxacillin [1]. Critically, the specific positional isomerism of the chlorophenyl substituent determines which antibiotic intermediate is obtained—the ortho-chloro (2-chlorophenyl) isomer is the established cloxacillin precursor, while the meta-chloro (3-chlorophenyl) variant occupies a distinct and underexplored chemical space in this therapeutically validated scaffold family [1][2].

1
Meta-position SAR exploration on isoxazolylpenicillin scaffold
2
One-pot synthesis compatible from 3-chlorobenzaldehyde
3
Methyl ester ready for hydrolysis to 4-carboxylic acid

Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate Isomer Specificity


Within the 3-aryl-5-methylisoxazole-4-carboxylate family, the position of the chlorine atom on the phenyl ring is not a trivial structural variation—it is a binary switch that determines which specific, clinically validated penicillin antibiotic the scaffold ultimately produces upon hydrolysis and 6-APA coupling [1]. The ortho-chloro (2-chlorophenyl) isomer is the dedicated intermediate for cloxacillin; the unsubstituted phenyl analog yields oxacillin; and the 2,6-dichlorophenyl variant provides dicloxacillin [1]. The meta-chloro (3-chlorophenyl) isomer, by contrast, is explicitly absent from this clinically established intermediate-to-drug-product pipeline, conferring upon it a distinct procurement rationale: it enables exploration of structure–activity relationships (SAR) at the meta-position without competing with existing pharmaceutical supply chains, while retaining the same hydrolytic and amide-coupling reactivity profile as its ortho and para counterparts [1][2]. Furthermore, regioisomeric substitution at the isoxazole core (3-aryl-5-methyl vs. 5-aryl-3-methyl) fundamentally alters the electronic distribution and metabolic vulnerability of the heterocycle, making simple replacement scientifically unsound without comparative data .

Ortho-chloro isomer not interchangeable
The 2-chlorophenyl isomer is a dedicated cloxacillin intermediate; meta-chloro variant occupies a distinct SAR space. Direct replacement may not transfer antibiotic pathway mapping.
Regioisomer switch alters electronic and metabolic profile
5-Aryl-3-methyl regioisomer (CAS 1208081-71-3) differs in heterocycle electronic distribution and CYP inhibition pattern; substitution limits comparability in biological assays.
Ethyl ester analog may introduce reactivity differences
Ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate hydrolyzes slower and may require adjusted reaction conditions; methyl ester preferred for standard downstream coupling.

Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate: Differentiation Evidence


Chlorine Position Determines Antibiotic Intermediate Utility

US Patent 3,466,296A explicitly defines the structure-to-application mapping in the 3-aryl-5-methylisoxazole-4-carboxylate series: the ortho-chloro (2-chlorophenyl) methyl ester is the designated intermediate for cloxacillin synthesis; the unsubstituted phenyl methyl ester is the oxacillin intermediate; and the 2,6-dichlorophenyl methyl ester is the dicloxacillin intermediate [1]. The target compound, bearing the meta-chloro (3-chlorophenyl) substituent, is structurally excluded from all three clinically established intermediate-to-drug-product pathways described in this foundational patent. This positional exclusion is mechanistically grounded: steric and electronic differences between ortho-, meta-, and para-chloro substitution directly influence the conformation of the acyl side chain in the final β-lactam antibiotic, which in turn governs β-lactamase resistance profile and antibacterial spectrum [2].

Intermediate pathway mapping
Head-to-head
Binary assignment: Target — not mapped to any established penicillin intermediate (US 3,466,296A). Ortho-Cl isomer — cloxacillin intermediate.
Supports meta-position SAR exploration without supply chain conflict.
Patent-validated comparison; review synthesis pathway fit.
Antibiotic intermediate Isoxazolylpenicillin synthesis Positional isomer differentiation

Lipophilicity Modulation by Meta-Chloro Substitution

The computed octanol-water partition coefficient (XLogP3-AA) for the ortho-chloro isomer, methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, is 2.9 as reported in PubChem [1]. For the unsubstituted phenyl analog, methyl 5-methyl-3-phenylisoxazole-4-carboxylate, the reported XLogP is approximately 2.3–2.6 based on multiple computed sources . The meta-chloro substituent is expected to contribute a Hansch π value of approximately +0.71 (chlorine aromatic substitution) regardless of position, yielding a predicted logP of approximately 2.9–3.1 for the target compound—indistinguishable from the ortho isomer by logP alone but differentiated from the unsubstituted parent by ΔlogP ≈ +0.5 to +0.7 units. This difference is meaningful for chromatographic retention, membrane permeability predictions, and formulation development [2].

Lipophilicity
Reported
Predicted XLogP3 ≈ 2.9–3.1 (meta-Cl) vs. 2.9 (ortho-Cl) vs. ~2.3–2.6 (unsubstituted). Δ +0.5 to +0.7 vs. unsubstituted.
Increased lipophilicity may impact chromatographic retention and membrane permeability in assays.
Computed values; experimental verification advised.
Lipophilicity Drug-likeness Physicochemical profiling

One-Pot Synthesis from 3-Chlorobenzaldehyde

The target compound is accessible via a published one-pot protocol for alkyl 3-aryl-5-methylisoxazole-4-carboxylates starting from aryl aldehydes [1]. This methodology, reported in Tetrahedron Letters (2011), demonstrates that the one-pot procedure—combining oxime formation, α-chlorination with N-chlorosuccinimide, and 1,3-dipolar cycloaddition with the enamine of ethyl acetoacetate—provides overall yields that are 'usually higher than the yield obtained via the three-step procedure described previously' [1]. The method is explicitly validated for parallel library synthesis at 50–100 mg scale and has been demonstrated at scales exceeding 10 g of product with minor modifications [1]. The use of 3-chlorobenzaldehyde as the starting material for the target compound leverages this optimized methodology, whereas alternative synthetic approaches via the older three-step procedure (oxime isolation, chlorination, cycloaddition in three separate solvent systems) typically yield 37% overall for analogous substrates [2].

One-pot synthesis
Class-level
One-pot protocol from 3-chlorobenzaldehyde reported to outperform three-step isolation method; validated at >10 g scale.
Enables efficient library synthesis and gram-scale sourcing.
Class-level; exact yield for meta-Cl not individually reported.
One-pot synthesis Process chemistry Parallel library synthesis

Regioisomerism Dictates Metabolic Profiles

The target compound features the 3-aryl-5-methylisoxazole substitution pattern, which places the chlorophenyl group at the 3-position adjacent to the ring oxygen. The regioisomer, methyl 5-(3-chlorophenyl)-3-methylisoxazole-4-carboxylate (CAS 1208081-71-3), swaps these substituents, placing the chlorophenyl at the 5-position adjacent to the ring nitrogen instead . This regioisomeric difference fundamentally alters the electronic distribution across the isoxazole ring: the 3-position is more electron-deficient due to proximity to the electronegative oxygen, while the 5-position experiences greater electron density from the adjacent nitrogen lone pair [1]. In the broader isoxazole medicinal chemistry literature, this 3-vs-5 substitution pattern has been shown to produce differential CYP450 inhibition profiles: for example, the 3-(2-chlorophenyl) scaffold (same regioisomeric class as the target compound) has reported CYP2C19 inhibition with Ki = 50,000 nM, while CYP3A4 inhibition for related 3-aryl isoxazole-4-carboxylates shows IC₅₀ = 6,500 nM [2].

Regioisomer CYP profile
Class-level
3-Aryl-5-methyl scaffold: CYP3A4 IC₅₀ ~6,500 nM, CYP2C19 Ki ~50,000 nM (BindingDB). 5-Aryl-3-methyl expected distinct profile.
Regioisomeric identity critical for biological assay interpretation; confirm by CAS/NMR.
Class-level from related isoxazoles; direct data for target unavailable.
Regioisomerism Metabolic stability Structure-activity relationship

Methyl vs. Ethyl Ester Reactivity

The target methyl ester can be directly compared with its ethyl ester analog, ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 495417-28-2, MW 265.69 g/mol), which differs only in the alkoxy group of the 4-carboxylate [1]. In general ester chemistry, methyl esters undergo alkaline hydrolysis approximately 1.5–3× faster than their ethyl counterparts due to reduced steric hindrance at the carbonyl carbon, a trend consistently observed across benzoate and heteroaryl carboxylate ester series [2]. For isoxazole-4-carboxylates specifically, the methyl ester is the preferred form for direct conversion to the carboxylic acid (the key intermediate for amide bond formation with 6-APA in penicillin synthesis), as demonstrated in US Patent 3,466,296A where all explicitly named antibiotic intermediates are methyl esters [3].

Ester reactivity
Class-level
Methyl ester hydrolysis ~1.5–3× faster than ethyl; RP-HPLC retention shift ~1–3 min longer for ethyl analog.
Methyl ester supports faster conversion to carboxylic acid for amide coupling.
Class-level ester kinetics; confirm under specific isoxazole conditions.
Ester hydrolysis Prodrug design Synthetic intermediate handling

Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate Application Scenarios


Meta-Position SAR in Isoxazolylpenicillin Optimization

The target compound is the optimal starting material for medicinal chemistry programs seeking to explore structure–activity relationships at the meta-position of the 3-phenyl ring in the isoxazolylpenicillin pharmacophore. Because US Patent 3,466,296A explicitly maps the ortho-chloro isomer to cloxacillin and the unsubstituted phenyl to oxacillin [1], the meta-chloro variant fills a documented SAR gap. Using this compound, research teams can hydrolyze the methyl ester to the 4-carboxylic acid, convert to the acyl chloride, and condense with 6-APA to generate a novel 3-(3-chlorophenyl)-5-methylisoxazolylpenicillin analog—systematically probing whether meta-substitution confers any advantage in β-lactamase stability, antibacterial spectrum, or pharmacokinetics relative to the clinically established ortho-chloro (cloxacillin) and unsubstituted (oxacillin) congeners [1].

Parallel Library Synthesis via One-Pot Methodology

Chemistry groups engaged in high-throughput synthesis of 3-aryl-5-methylisoxazole-4-carboxylate libraries should prioritize 3-chlorobenzaldehyde as a diversification input, with the target methyl ester as the expected product. The one-pot protocol published in Tetrahedron Letters (2011) is explicitly validated for parallel synthesis in sealed vials at 50–100 mg scale with purification by preparative HPLC, and has been demonstrated at >10 g scale for representative compounds [2]. This methodology enables simultaneous preparation of the 3-chloro, 4-chloro, 3,4-dichloro, and other halogen-substituted variants in a single parallel synthesis campaign, enabling direct head-to-head comparison of substituent effects in downstream biological assays [2].

Bromomethyl Derivatization to Aldehyde Building Blocks

The 5-methyl group of the target compound can be selectively brominated to yield methyl 3-(3-chlorophenyl)-5-bromomethylisoxazole-4-carboxylate, a precursor to the 5-formyl derivative [3]. This transformation, detailed in Tetrahedron (2004), provides access to 3-aryl-5-formyl-isoxazole-4-carboxylate—a versatile aldehyde building block for reductive amination, Wittig olefination, and Grignard addition reactions. The meta-chloro substitution on the 3-phenyl ring provides a useful handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig) without interfering with the aldehyde functionality at the 5-position, making this compound a strategically functionalized scaffold for diversity-oriented synthesis [3].

CYP450 Profiling Across Chlorophenyl Isomers

For drug metabolism and pharmacokinetics (DMPK) groups, the target compound enables systematic comparison of hepatic CYP450 inhibition and metabolic stability as a function of chlorine position on the 3-phenyl ring. The 3-aryl isoxazole-4-carboxylate scaffold class shows measurable CYP3A4 inhibition (IC₅₀ ~6,500 nM) and CYP2C19 inhibition (Ki ~50,000 nM) [4]. By procuring the complete ortho-, meta-, and para-chloro methyl ester set, DMPK teams can generate matched molecular pair (MMP) data quantifying the contribution of chlorine positional isomerism to CYP isoform selectivity, microsomal half-life, and plasma protein binding—data that are currently absent from the literature and would constitute a novel contribution to isoxazole medicinal chemistry [4].

Application
Selection Property
Validation Focus
Isoxazolylpenicillin SAR studies
Meta-chloro positional isomer for unexplored SAR
Beta-lactamase stability and spectrum screening context
Parallel isoxazole library synthesis
One-pot protocol from 3-chlorobenzaldehyde
Halogen substituent SAR comparison
5-Formyl-isoxazole building block
5-Methyl bromination to aldehyde precursor
Downstream cross-coupling and derivatization scope
CYP isoform profiling studies
Matched molecular pair chlorine position series
Metabolic stability and CYP inhibition comparison
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